6-Bromo-2-cyclopropylaminopyridine
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Overview
Description
“6-Bromo-2-cyclopropylaminopyridine” is an organic compound with the molecular formula C8H9BrN2 . It is an aminopyridine derivative that possesses a cyclopropyl group at the 2-position and a bromine atom at the 6-position of the pyridine ring.
Molecular Structure Analysis
The molecular structure of “6-Bromo-2-cyclopropylaminopyridine” can be represented by the SMILES stringBrc1cccc(NC2CC2)n1
. The InChI representation is 1S/C8H9BrN2/c9-7-2-1-3-8(11-7)10-6-4-5-6/h1-3,6H,4-5H2,(H,10,11)
. Physical And Chemical Properties Analysis
“6-Bromo-2-cyclopropylaminopyridine” is a yellowish-brown powder that is soluble in polar solvents such as methanol and water. It has a molecular weight of 213.07 g/mol .Scientific Research Applications
Chemical Analysis and Spectroscopy
Spectroscopic methods including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) have been employed to characterize compounds structurally related to 6-Bromo-2-cyclopropylaminopyridine. Advanced computational methods like density functional theory (DFT) were used to understand the optimized geometric structures of similar compounds. This type of analysis is crucial for understanding the chemical and physical properties of such compounds and their potential applications in various fields of science and technology (Vural & Kara, 2017).
Drug Design and Antiviral Activity
The compound has been part of research in the context of antiviral drug design. Derivatives of pyridine, including structures related to 6-Bromo-2-cyclopropylaminopyridine, have shown inhibitory activity against retroviruses in cell culture. This suggests a potential use of such compounds in the development of drugs targeting viruses (Hocková et al., 2003).
Crystallography and Material Science
Crystal and molecular structures of compounds similar to 6-Bromo-2-cyclopropylaminopyridine have been studied using single-crystal X-ray diffraction. Understanding the molecular geometry in the solid state and analyzing intermolecular interactions like hydrogen bonding and π-π interactions are essential for material science applications and for designing compounds with desired physical and chemical properties (Rodi et al., 2013).
Antimicrobial and Antitumor Activity
Research has shown that derivatives of 6-Bromo-2-cyclopropylaminopyridine possess significant in vitro antitumor properties. These derivatives have been screened against various human tumor cell lines, showcasing their potential in cancer treatment and drug development (Girgis et al., 2006). Additionally, compounds related to 6-Bromo-2-cyclopropylaminopyridine have been evaluated for their antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Bogdanowicz et al., 2013).
Safety And Hazards
properties
IUPAC Name |
6-bromo-N-cyclopropylpyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-7-2-1-3-8(11-7)10-6-4-5-6/h1-3,6H,4-5H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNCWXUWAUGKSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671674 |
Source
|
Record name | 6-Bromo-N-cyclopropylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-cyclopropylaminopyridine | |
CAS RN |
959237-20-8 |
Source
|
Record name | 6-Bromo-N-cyclopropylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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